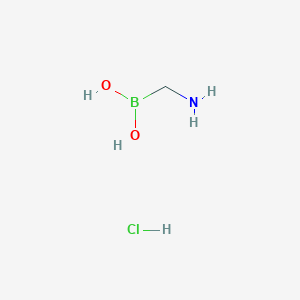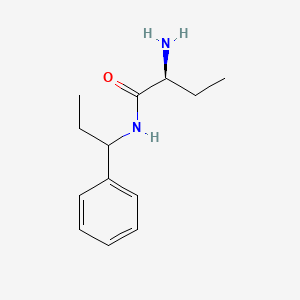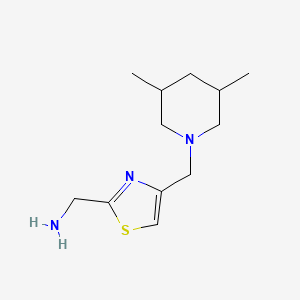
(Z)-4,4,5,5-Tetramethyl-2-((3-methylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound can be used as a reagent for the borylation of arenes.
Hydroboration: It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Rhodium Catalysts: Used in hydroboration reactions.
Palladium Catalysts: Employed in borylation reactions.
Copper Catalysts: Utilized in coupling reactions with aryl iodides.
Major Products Formed
Pinacol Benzyl Boronate: Formed from the borylation of alkylbenzenes.
Aryl Boronates: Produced from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Resulting from asymmetric hydroboration of 1,3-enynes.
科学研究应用
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-oxygen and boron-carbon bonds. This reactivity is harnessed in various catalytic processes, including hydroboration and borylation reactions .
相似化合物的比较
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane stands out due to the presence of the cyclohexylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in selective catalytic processes and the synthesis of complex organic molecules.
属性
分子式 |
C14H25BO2 |
|---|---|
分子量 |
236.16 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(Z)-(3-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10- |
InChI 键 |
OZDCAVUFYQXMMS-BENRWUELSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC(C2)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)


